molecular formula C15H9NO5 B5034775 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid CAS No. 36467-52-4

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid

Cat. No.: B5034775
CAS No.: 36467-52-4
M. Wt: 283.23 g/mol
InChI Key: JOSOUQLGXHXQDR-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid typically involves the reaction of phthalic anhydride with methyl 4-aminobenzoate, followed by hydrolysis using sodium hydroxide in ethanol . Another method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts to achieve moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and cost-effective reagents and conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted isoindoline derivatives .

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticonvulsant activity is believed to be due to its interaction with gamma-aminobutyric acid (GABA) receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxybenzoic acid moiety allows for additional hydrogen bonding and interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-7-8(5-6-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSOUQLGXHXQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957789
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36467-52-4
Record name NSC59373
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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